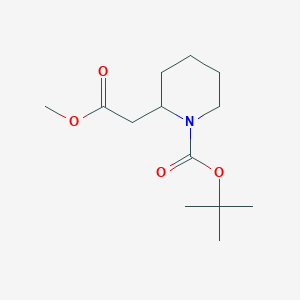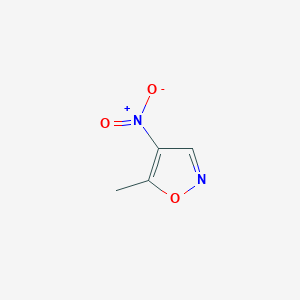
(4-Hydrazinophenyl)acetonitrile
Descripción general
Descripción
(4-Hydrazinophenyl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-HPAN and has a molecular formula of C8H8N4. It is a white crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 4-HPAN is not fully understood. However, it has been suggested that it exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-HPAN can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the body. In addition, it has been shown to have a low toxicity profile, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-HPAN in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to the cells or organisms being studied. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-HPAN. One direction is to further investigate its mechanism of action and identify specific targets for its anti-tumor and anti-inflammatory effects. Another direction is to explore its potential use as a diagnostic tool for cancer. Additionally, research can be conducted to optimize its use as a plant growth regulator and pesticide. Finally, new materials can be synthesized using 4-HPAN as a building block to explore their unique properties.
Aplicaciones Científicas De Investigación
4-HPAN has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-tumor and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic tool for cancer. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used to synthesize new materials with unique properties.
Propiedades
IUPAC Name |
2-(4-hydrazinylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYDTXYULYNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306161 | |
| Record name | (4-Hydrazinophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydrazinophenyl)acetonitrile | |
CAS RN |
57411-91-3 | |
| Record name | NSC174505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydrazinophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)
